molecular formula C21H21O4P B1615071 Diphenyl p-isopropylphenyl phosphate CAS No. 55864-04-5

Diphenyl p-isopropylphenyl phosphate

Cat. No.: B1615071
CAS No.: 55864-04-5
M. Wt: 368.4 g/mol
InChI Key: JUHFQCKQQLMGAB-UHFFFAOYSA-N
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Description

Diphenyl p-isopropylphenyl phosphate is a chemical compound with the molecular formula C21H21O4P. It is a colorless to pale yellow liquid that is primarily used as a flame retardant and plasticizer. This compound is known for its low volatility, good thermal stability, and compatibility with various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl p-isopropylphenyl phosphate is typically synthesized through the esterification of isopropylphenol and diphenyl phosphate. The reaction involves the use of an acidic catalyst, such as sulfuric acid or phosphoric acid, and is carried out under heating conditions to promote esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves the alkylation of phenol with propylene in the presence of a Friedel-Crafts catalyst, followed by phosphorylation. The process includes distillation steps to remove unwanted polyisopropyl phenols, ensuring a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl p-isopropylphenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and alcohols are commonly used under acidic or basic conditions.

Major Products Formed

    Oxidation: Phosphorus oxides.

    Reduction: Phosphine gas.

    Substitution: Various substituted phosphates depending on the reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Triphenyl phosphate
  • Isopropylated phenyl phosphate
  • 4-Isopropylphenyl diphenyl phosphate

Uniqueness

Diphenyl p-isopropylphenyl phosphate is unique due to its specific combination of isopropyl and diphenyl groups, which confer distinct flame retardant and plasticizing properties. Compared to triphenyl phosphate, it has a lower volatility and better thermal stability, making it more suitable for high-temperature applications .

Properties

IUPAC Name

diphenyl (4-propan-2-ylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O4P/c1-17(2)18-13-15-21(16-14-18)25-26(22,23-19-9-5-3-6-10-19)24-20-11-7-4-8-12-20/h3-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHFQCKQQLMGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073560
Record name Diphenyl 4-isopropylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55864-04-5
Record name 4-(1-Methylethyl)phenyl diphenyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55864-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055864045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl 4-isopropylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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